2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride
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Overview
Description
2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride is a synthetic organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the imidazole ring
- Alkylation to introduce the methyl group
- Formation of the pyrazine ring
- Introduction of the pyrrolidin-3-ylmethyl group
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates
- Control of temperature and pressure conditions
- Purification techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine
- 2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine monohydrochloride
Uniqueness
2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride is unique due to its specific chemical structure, which may confer distinct properties and activities compared to similar compounds. Its dihydrochloride form may also influence its solubility, stability, and bioavailability.
Properties
Molecular Formula |
C13H19Cl2N5 |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine;dihydrochloride |
InChI |
InChI=1S/C13H17N5.2ClH/c1-18-5-4-16-13(18)12-9-15-8-11(17-12)6-10-2-3-14-7-10;;/h4-5,8-10,14H,2-3,6-7H2,1H3;2*1H |
InChI Key |
ZALKHYGKNIOBMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=NC(=CN=C2)CC3CCNC3.Cl.Cl |
Origin of Product |
United States |
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